3-(Ethoxycarbonylamino)phenothiazine
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Overview
Description
3-(Ethoxycarbonylamino)phenothiazine is a chemical compound with the molecular formula C15H14N2O2S and a molecular weight of 286.35 g/mol . It belongs to the group of phenothiazines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonylamino)phenothiazine typically involves the reaction of phenothiazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of other fine chemicals and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonylamino)phenothiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3-(Ethoxycarbonylamino)phenothiazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonylamino)phenothiazine involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to exert their effects through:
Dopaminergic Receptors Blockade: This action is fundamental to their antipsychotic effects.
Calmodulin and Protein Kinase C Inhibition: These actions contribute to their anticancer and anti-proliferative effects.
Inhibition of P-glycoprotein Transport Function: This mechanism is associated with the reversal of multidrug resistance in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 3-(Ethoxycarbonylamino)phenothiazine, known for its antipsychotic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Trifluoperazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.
Uniqueness
This compound is unique due to its specific ethoxycarbonylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of other complex molecules .
Properties
IUPAC Name |
ethyl N-(10H-phenothiazin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-12-14(9-10)20-13-6-4-3-5-11(13)17-12/h3-9,17H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXGFIZNOWLBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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